molecular formula C20H14N2O3S2 B2585901 (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one CAS No. 314751-84-3

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one

Cat. No.: B2585901
CAS No.: 314751-84-3
M. Wt: 394.46
InChI Key: HHLRHQSIGLQIKA-MSUUIHNZSA-N
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Description

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a synthetic small molecule that belongs to a class of N-heterocyclic compounds recognized for their significant potential in medicinal chemistry research, particularly as a scaffold for developing novel antiviral agents . Its structure incorporates both indolin-2-one and thiazolidin-4-one moieties, which are privileged pharmacophores in drug discovery. These structural features are frequently investigated for their ability to interact with key biological targets; similar N-heterocyclic compounds have been shown to inhibit viral replication by targeting viral entry into host cells, viral genome replication, or the assembly of new viral particles . Researchers value this compound for exploring structure-activity relationships (SAR) to optimize potency and selectivity against a range of viruses. It serves as a critical building block in the synthesis of more complex molecules aimed at overcoming challenges such as viral mutation and drug resistance . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S2/c1-11-7-3-5-9-14(11)22-19(25)17(27-20(22)26)16-13-8-4-6-10-15(13)21(12(2)23)18(16)24/h3-10H,1-2H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLRHQSIGLQIKA-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C(=O)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C(=O)C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one typically involves the condensation of 1-acetyl-2-oxoindoline with a thioamide and an aromatic aldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the thiazolidinone ring or the indolinone moiety.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The aromatic ring in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives, including (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one, exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their inhibitory effects on various cancer cell lines.

Case Study:
In a study assessing the cytotoxic effects of thiazolidinone derivatives on HeLa and A549 cell lines, compounds showed IC50 values ranging from 5 to 15 μM, indicating potent activity against these cancer cells . The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiazolidinones have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Data Table: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A70%85%
(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one65%80%

This data suggests that the compound may serve as a lead structure for developing new anti-inflammatory drugs .

Antimicrobial Activity

Thiazolidinone derivatives have been recognized for their antimicrobial properties against various pathogens. The compound has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study:
A study conducted on a series of thiazolidinones demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant bacterial strains . The structural modifications in the thiazolidinone framework were correlated with enhanced antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives. Modifications at specific positions of the thiazolidinone ring can significantly influence biological activity.

Data Table: Structure-Activity Relationship Insights

Position ModifiedModification TypeEffect on Activity
2Methyl group additionIncreased anticancer activity
3Fluorine substitutionEnhanced antibacterial potency

These insights facilitate the design of more potent derivatives tailored for specific therapeutic applications .

Mechanism of Action

The mechanism by which (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The thiazolidin-4-one scaffold is a common feature among analogs, but substituents significantly alter properties:

Compound Name Key Substituents Structural Highlights Reference
(Z)-5-(1-Acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one 1-Acetylindolin-2-one, o-tolyl Acetyl group enhances electron-withdrawing effects; o-tolyl introduces steric bulk
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one 5-Chloroindolin-2-one, 4-hydroxyphenylimino Chlorine increases electrophilicity; hydroxyl group improves solubility
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene, phenyl Intramolecular H-bonding stabilizes conformation; phenyl enhances π-π interactions
5-(5-Morpholinosulfonyl-2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one Morpholinosulfonylindolin-2-one, phenyl Sulfonyl group increases polarity; morpholine enhances bioavailability

Key Observations :

  • Aromatic substituents (o-tolyl, phenyl) influence steric hindrance and π-stacking capabilities, affecting crystal packing and intermolecular interactions .
  • Polar groups (hydroxyl, morpholinosulfonyl) improve solubility but may reduce membrane permeability .

Key Observations :

  • Acetic acid/sodium acetate is a common catalytic system for Knoevenagel condensations, with yields ranging from 48.8% to 71% depending on substituent compatibility .
  • Sterically hindered substituents (e.g., o-tolyl) may reduce reaction efficiency due to increased steric hindrance .

Key Observations :

  • Antimicrobial activity correlates with electron-deficient thiazolidinone cores and aromatic substituents .
  • Melting points vary widely (193–222°C), influenced by hydrogen bonding and crystal packing .
  • Spectroscopic signatures : Thioxo groups show IR peaks near 1250 cm⁻¹, while C=O stretches appear at 1650–1750 cm⁻¹ .

Biological Activity

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. The thiazolidinone scaffold has gained attention in medicinal chemistry due to its potential as a therapeutic agent against various diseases, including cancer, diabetes, and infectious diseases. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are characterized by their heterocyclic structure, which allows for various modifications that can enhance their biological activity. These compounds have been reported to exhibit a wide range of pharmacological effects, including:

  • Anticancer Activity : Inhibition of cancer cell proliferation and induction of apoptosis.
  • Antidiabetic Properties : Modulation of glucose metabolism and insulin sensitivity.
  • Antioxidant Effects : Scavenging of free radicals and protection against oxidative stress.
  • Antimicrobial Activity : Inhibition of bacterial growth and biofilm formation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazolidinone derivatives. For instance, compounds structurally related to (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one have shown significant cytotoxic effects against various cancer cell lines.

A study reported that thiazolidinone derivatives induce apoptosis in HeLa cells through both extrinsic and intrinsic pathways, suggesting that this compound may also possess similar mechanisms. The compound's ability to inhibit key signaling pathways involved in cancer progression makes it a candidate for further investigation as an anticancer agent .

Antidiabetic Properties

Thiazolidinones are recognized for their role as antidiabetic agents, particularly through their action on peroxisome proliferator-activated receptors (PPARs). Compounds within this class have been shown to enhance insulin sensitivity and improve glycemic control. The specific compound under review may exhibit these properties due to its structural features that allow for interaction with PPARγ, similar to established drugs like pioglitazone .

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives has been well-documented. Compounds with similar structures have been evaluated using the DPPH radical scavenging method, revealing significant antioxidant activity. The substitution pattern on the thiazolidinone ring can greatly influence this activity; thus, the specific modifications in (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one may enhance its efficacy as an antioxidant .

Synthesis and Characterization

Recent synthetic strategies have focused on optimizing the thiazolidinone scaffold to enhance biological activity. For instance, researchers have explored various substituents at different positions on the thiazolidinone ring to determine their effects on bioactivity. These studies often utilize structure–activity relationship (SAR) analysis to identify promising candidates for further development .

In Vitro Studies

In vitro studies assessing the biological activity of related thiazolidinones have shown promising results. For example, certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent anticancer properties. Additionally, some compounds demonstrated significant inhibition of bacterial biofilm formation, underscoring their potential as antimicrobial agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 1-acetyl-2-oxoindoline-3-carbaldehyde and 3-(o-tolyl)-2-thioxothiazolidin-4-one. Reaction conditions involve refluxing in acetic acid with sodium acetate as a base, followed by recrystallization from ethanol or DMF . Alternative routes include domino reactions using pseudothiohydantoin derivatives and cyano-substituted oxindoles under eco-friendly conditions (water/ethanol solvent systems, 80–90% yields) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Key for confirming stereochemistry (Z-configuration) and substituent positions. For example, the Z-isomer shows distinct deshielding of the indolinone carbonyl group (δ ~10.9 ppm in DMSO-d₆) .
  • IR Spectroscopy : Confirms thioxo (C=S, ~1250 cm⁻¹) and acetyl (C=O, ~1700 cm⁻¹) functionalities .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 615.2 [M+H]⁺ for a related derivative) .
  • X-ray Crystallography : Resolves absolute configuration using programs like SHELXL .

Q. What are the primary structural features influencing the compound’s reactivity?

  • Methodological Answer : The thiazolidinone core and arylidene substituents dictate reactivity. The Z-configuration stabilizes intramolecular hydrogen bonds (N–H⋯O/S), reducing rotational freedom and enhancing planarity. The o-tolyl group introduces steric hindrance, affecting nucleophilic substitution kinetics .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate the stereochemical outcome and stability of the Z-isomer?

  • Methodological Answer : Density Functional Theory (DFT) calculates energy differences between Z and E isomers. For analogous compounds, the Z-isomer is 5–10 kcal/mol more stable due to favorable π-π stacking and reduced steric clash between the acetyl and thioxo groups . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding contributes ~30% to crystal packing) .

Q. What strategies resolve contradictions in reaction yields when modifying substituents (e.g., halogen vs. alkyl groups)?

  • Methodological Answer :
  • Electronic Effects : Electron-withdrawing groups (e.g., NO₂) on the indolinone ring reduce yields (~40–50%) due to slower Knoevenagel condensation. Electron-donating groups (e.g., OCH₃) improve yields (~70–80%) by stabilizing intermediates .
  • Steric Effects : Bulky substituents (e.g., o-tolyl) require prolonged reflux (8–12 h vs. 3–5 h for unsubstituted analogs) .
  • Solvent Optimization : Polar aprotic solvents (DMF) enhance solubility of hydrophobic derivatives, improving yields by 15–20% .

Q. How do hydrogen-bonding patterns in the solid state affect the compound’s physicochemical properties?

  • Methodological Answer : Graph-set analysis (e.g., S(6) and C(8) motifs) reveals that N–H⋯O and C–H⋯S interactions form 3D networks, increasing melting points (e.g., 511 K for nitro derivatives) and reducing solubility in nonpolar solvents . Polymorphism studies using ORTEP-3 or WinGX show that stronger H-bonding correlates with lower dissolution rates, critical for drug-delivery applications .

Q. What experimental protocols optimize regioselectivity in functionalizing the thiazolidinone ring?

  • Methodological Answer :
  • Protection/Deprotection : Acetyl groups on the indolinone nitrogen prevent unwanted side reactions during thiazolidinone functionalization .
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 5-position with >90% regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 30 min for thiourea cyclization) while maintaining yields .

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